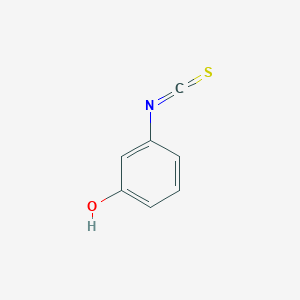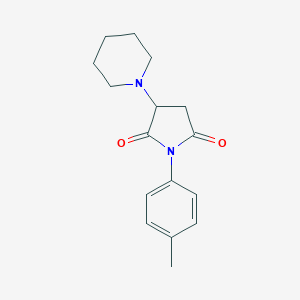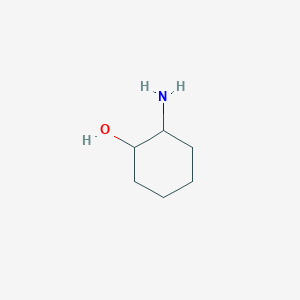
3-Isotiocianato fenol
Descripción general
Descripción
3-Isothiocyanatophenol is an organic compound with the chemical formula C7H5NOS. It is a white crystalline solid that is known for its significant reactivity and versatility in various chemical reactions. This compound is part of the isothiocyanate family, which is widely recognized for its biological activity and applications in synthetic chemistry .
Aplicaciones Científicas De Investigación
3-Isothiocyanatophenol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Isothiocyanates, including 3-Isothiocyanatophenol, are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants .
Mode of Action
Isothiocyanates are thought to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation . The exact interaction of 3-Isothiocyanatophenol with its targets is still under investigation.
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They are known to play a role in the detoxification pathway, helping the body eliminate harmful substances . They also influence the inflammation pathway, potentially reducing inflammation in the body . Furthermore, they can induce apoptosis, the process of programmed cell death, and regulate the cell cycle . The specific pathways affected by 3-Isothiocyanatophenol are yet to be determined.
Pharmacokinetics
Isothiocyanates in general are known to be readily absorbed and distributed throughout the body . More research is needed to understand the specific ADME properties of 3-Isothiocyanatophenol and their impact on its bioavailability.
Result of Action
Isothiocyanates are known to have chemoprotective actions, potentially protecting cells from damage by harmful substances . They may also have anti-inflammatory effects and can induce apoptosis in certain types of cells .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Isothiocyanatophenol are not fully understood yet. It is known that isothiocyanates, the class of compounds to which 3-Isothiocyanatophenol belongs, are chemoselective electrophiles. They can interact with various biomolecules, including enzymes and proteins, through their tolerance towards aqueous reaction conditions
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Isothiocyanates are known to be involved in various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatophenol can be synthesized through several methods:
From Amines and Thiophosgene: This method involves the reaction of primary amines with thiophosgene.
Using Carbon Disulfide: Another method involves the reaction of amines with carbon disulfide in the presence of catalysts such as di-tert-butyl dicarbonate and DMAP or DABCO.
From Phenyl Chlorothionoformate: This method involves the reaction of primary amines with phenyl chlorothionoformate.
Industrial Production Methods: A more sustainable and industrially viable method involves the catalytic sulfurization of isocyanides with elemental sulfur. This method uses benign solvents and moderate heating, making it safer and more environmentally friendly .
Análisis De Reacciones Químicas
3-Isothiocyanatophenol undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Amines: From reduction reactions.
Various Substituted Products: From nucleophilic substitution reactions.
Comparación Con Compuestos Similares
3-Isothiocyanatophenol is unique compared to other isothiocyanates due to its phenolic group, which enhances its reactivity and biological activity. Similar compounds include:
Phenyl Isothiocyanate: Lacks the phenolic group, making it less reactive.
Allyl Isothiocyanate: Known for its pungent odor and use in mustard oil.
Benzyl Isothiocyanate: Exhibits similar biological activities but differs in reactivity due to the benzyl group.
Propiedades
IUPAC Name |
3-isothiocyanatophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-3-1-2-6(4-7)8-5-10/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZDLMGVEVSNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356150 | |
| Record name | 3-isothiocyanatophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-63-1 | |
| Record name | 3-isothiocyanatophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isothiocyanatophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B184850.png)






![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)
![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)

